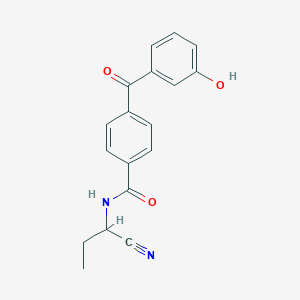

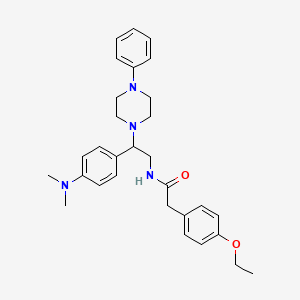

![molecular formula C20H21N3O3S2 B2515318 N-(benzo[d]thiazol-5-yl)-4-((2-methylpiperidin-1-yl)sulfonyl)benzamide CAS No. 941966-31-0](/img/structure/B2515318.png)

N-(benzo[d]thiazol-5-yl)-4-((2-methylpiperidin-1-yl)sulfonyl)benzamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-(benzo[d]thiazol-5-yl)-4-((2-methylpiperidin-1-yl)sulfonyl)benzamide is a compound that likely exhibits significant biological activity due to the presence of benzamide and sulfonyl moieties. Benzamide derivatives are known to possess a wide range of biological activities, including anticancer and antiarrhythmic properties. The sulfonyl group is often associated with Class III antiarrhythmic activity, as seen in various substituted benzamides and sulfonamides . Additionally, the thiazole ring is a common feature in many pharmacologically active compounds, contributing to properties such as antimicrobial activity .

Synthesis Analysis

The synthesis of related benzamide derivatives often involves the use of microwave-assisted methods, which provide a facile and solvent-free approach to creating novel compounds with potential anticancer activity . Similarly, the synthesis of sulfonamide compounds can be achieved through reactions with appropriate amines, as demonstrated in the creation of 4-methyl-N-(naphthalene-1-yl)benzene sulfonamide . These methods are indicative of the possible synthetic routes that could be employed to create N-(benzo[d]thiazol-5-yl)-4-((2-methylpiperidin-1-yl)sulfonyl)benzamide.

Molecular Structure Analysis

The molecular structure of benzamide derivatives can be characterized using various spectroscopic techniques such as IR, NMR, and mass spectrometry . Additionally, X-ray diffraction studies can provide detailed insights into the crystal structure, which is crucial for understanding the molecular interactions and stability . The presence of a thiazole ring in the molecule could lead to interesting structural features, such as the formation of supramolecular gels driven by non-covalent interactions like π-π stacking and hydrogen bonding .

Chemical Reactions Analysis

Benzamide derivatives can undergo various chemical reactions, including the formation of Schiff's bases when reacted with appropriate aldehydes or ketones . The sulfonamide group can participate in reactions with amines to form substituted sulfonamides, which are relevant in the synthesis of compounds with potential Class III antiarrhythmic activity . The thiazole ring can also be involved in reactions, such as the synthesis of thiazolidin-3-yl carboxamides from carboxylic acid hydrazides .

Physical and Chemical Properties Analysis

The physical and chemical properties of benzamide derivatives can be predicted using computational methods such as Density Functional Theory (DFT). These studies can provide information on the stability of the molecule, charge distribution, and the energy of the frontier molecular orbitals, which are indicative of the compound's reactivity . The gelation behavior of thiazole-containing benzamides suggests that the compound might also exhibit similar properties, which could be influenced by the presence of methyl groups and S=O interactions .

科学的研究の応用

Antimicrobial and Antifungal Properties

Research has identified that derivatives similar to N-(benzo[d]thiazol-5-yl)-4-((2-methylpiperidin-1-yl)sulfonyl)benzamide exhibit significant antimicrobial and antifungal activities. For instance, compounds containing nitrogen-containing heterocyclic systems, including thiadiazoles, have shown sensitivity to both Gram-positive and Gram-negative bacteria, as well as antifungal activity against Candida albicans (Sych et al., 2019).

Anticancer Agents

Several studies have synthesized benzamide derivatives, including compounds structurally related to N-(benzo[d]thiazol-5-yl)-4-((2-methylpiperidin-1-yl)sulfonyl)benzamide, demonstrating potential as anticancer agents. For example, pro-apoptotic indapamide derivatives have shown anticancer activity, particularly against melanoma cell lines (Yılmaz et al., 2015). Additionally, derivatives containing thiazolyl moieties have been evaluated for their anticancer properties against various cancer cell lines, with some showing greater efficacy than reference drugs (Ravinaik et al., 2021).

Gelation Properties

The role of methyl functionality and non-covalent interactions in benzamide derivatives, like N-(benzo[d]thiazol-5-yl)-4-((2-methylpiperidin-1-yl)sulfonyl)benzamide, has been explored in the context of supramolecular gelation. Research shows that certain amides in this class exhibit gelation behavior towards ethanol/water mixtures, influenced by π-π interactions and cyclic N–H⋯N and S⋯O interactions (Yadav & Ballabh, 2020).

Synthesis and Structural Analysis

The synthesis of benzamide derivatives related to N-(benzo[d]thiazol-5-yl)-4-((2-methylpiperidin-1-yl)sulfonyl)benzamide has been a focus of many studies. These involve various reactions leading to the formation of novel compounds, which are further characterized using spectroscopic methods (Adhami et al., 2012). The structural analysis provides insight into the potential applications of these compounds in various fields.

作用機序

The compounds demonstrated excellent COX-2 SI values and even showed significant inhibition of albumin denaturation . Molecular docking studies have been accomplished and supported for the potent compound to check the three-dimensional geometrical view of the ligand binding to their protein receptor .

特性

IUPAC Name |

N-(1,3-benzothiazol-5-yl)-4-(2-methylpiperidin-1-yl)sulfonylbenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21N3O3S2/c1-14-4-2-3-11-23(14)28(25,26)17-8-5-15(6-9-17)20(24)22-16-7-10-19-18(12-16)21-13-27-19/h5-10,12-14H,2-4,11H2,1H3,(H,22,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZVZRTHRDJDLCSN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCCCN1S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=CC4=C(C=C3)SC=N4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21N3O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

415.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(benzo[d]thiazol-5-yl)-4-((2-methylpiperidin-1-yl)sulfonyl)benzamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-[4-(Difluoromethoxy)phenyl]propanenitrile](/img/structure/B2515238.png)

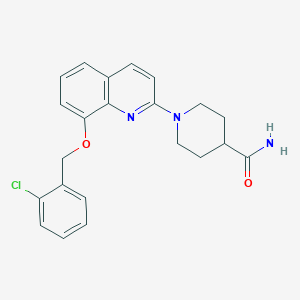

![3-((1R,5S)-3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octane-8-carbonyl)-1-methylpyridin-2(1H)-one](/img/structure/B2515240.png)

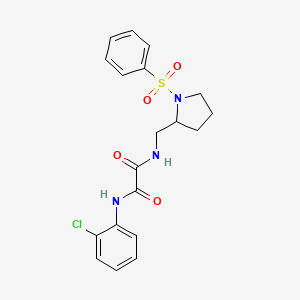

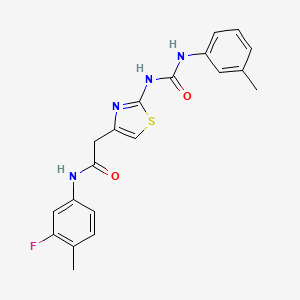

![4-fluoro-N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide](/img/structure/B2515243.png)

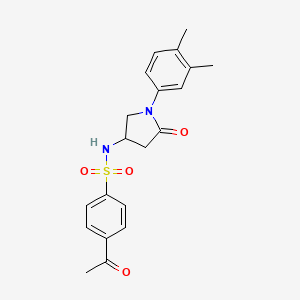

![1-(3,5-dimethoxybenzoyl)-1',6'-dimethyl-1'H-spiro[piperidine-4,2'-quinazolin]-4'(3'H)-one](/img/structure/B2515244.png)

![[(3S,4R)-4-(4-chloro-2-fluorophenyl)pyrrolidin-3-yl]methanol hydrochloride](/img/no-structure.png)

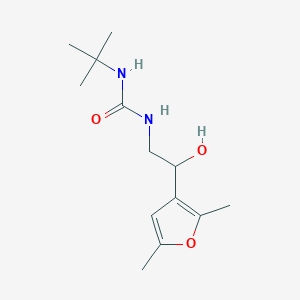

![2-Propyl[1,3]oxazolo[4,5-b]pyridine](/img/structure/B2515249.png)

![Methyl 5-{[(1-bromo-2-naphthyl)oxy]methyl}-2-furoate](/img/structure/B2515250.png)